Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
Description
The compound "Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-" is a structurally complex molecule featuring a 4-chlorophenyl group attached to an ethanone core, further substituted with a thioether-linked 4,5-dihydro-2-thiazolyl moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJBPCBPAJWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357763 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24838062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143543-83-3 | |
| Record name | 1-(4-Chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143543-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- typically involves the reaction of 4-chloroacetophenone with a thiazole derivative under specific conditions. The reaction may require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been extensively studied for their biological activities, particularly those containing thiazole moieties. The compound has shown promise in the following areas:
Antimicrobial Activity
Thiazole-containing compounds are known for their antimicrobial properties. Research indicates that ethanone derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures can outperform traditional antibiotics against resistant strains such as MRSA and E. coli .
Antitumor Activity
Ethanone derivatives have also been evaluated for their anticancer properties. Compounds with thiazole rings have shown cytotoxic effects against several cancer cell lines, including HCT-116 and HepG2. The presence of electron-withdrawing groups like chlorophenyl enhances their activity by increasing the lipophilicity and cellular uptake of the drug .
Anticonvulsant Properties
Research has indicated that thiazole-based compounds can possess anticonvulsant properties. For example, certain analogues have demonstrated efficacy in reducing seizure activity in animal models, suggesting potential use in treating epilepsy .
Agricultural Applications
Ethanone derivatives are gaining attention in agriculture as potential agrochemicals:
Fungicidal Properties
Compounds similar to ethanone have been investigated for their fungicidal activities against various plant pathogens. Their ability to inhibit fungal growth makes them candidates for developing new fungicides that are less harmful to the environment compared to traditional chemicals .
Herbicidal Activity
Some studies suggest that thiazole derivatives can act as herbicides by inhibiting specific biochemical pathways in plants, thus controlling weed growth effectively without affecting crop yield .
Material Science
The unique chemical properties of ethanone derivatives allow for applications in material science:
Polymer Chemistry
Ethanone can be used as a building block in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve durability and resistance to environmental stressors, making it suitable for various industrial applications .
Synthesis of Advanced Materials
The compound's reactivity allows it to serve as a precursor for synthesizing advanced materials such as nanocomposites and coatings that require specific functional properties like hydrophobicity or biocompatibility .
Case Studies
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group are likely involved in binding interactions with these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Ethanones
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Differences : The triazole ring in this compound replaces the thiazoline moiety in the target molecule. The sulfonyl group and difluorophenyl substituents contrast with the 4-chlorophenyl and thioether linkage in the target compound.
- Synthesis : Both likely involve α-halogenated ketones and nucleophilic substitution. However, the triazole derivative requires pre-formed triazole intermediates, whereas the target compound may utilize thiazoline precursors .
- Applications : Triazole derivatives are often explored for antimicrobial activity, suggesting the target compound’s thiazoline-thio group could similarly influence bioactivity .
Oxadiazole-Containing Ethanones
Example: 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone ()
- Structural Differences: The oxadiazole ring replaces the thiazoline-thio group. Both share a para-chlorophenyl substituent, which identifies as enhancing antibacterial activity against S. aureus and P. aeruginosa.
- Key Insight : The para-substitution pattern in both compounds may synergize with heterocyclic groups to improve membrane permeability or target binding .
Thiazolidinone Derivatives
Example: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone ()
- Structural Differences: Thiazolidinones feature a saturated thiazole ring with additional hydrazone groups, contrasting with the dihydrothiazoline and thioether in the target compound.
- Applications: Thiazolidinones are studied for antiviral and anticancer properties, whereas the target compound’s unsaturated thiazoline may favor different bioactivity profiles .
Thiazoline-Based Flavor Compounds
Example : 2-Acetyl-2-thiazoline ()
- Structural Differences : This flavor compound lacks the 4-chlorophenyl group but shares the dihydrothiazoline core.
- Functional Contrast: While 2-acetyl-2-thiazoline is a volatile flavorant (e.g., roasted notes), the target compound’s aromatic chlorophenyl group likely reduces volatility, redirecting its use toward non-food applications (e.g., pharmaceuticals) .
Critical Analysis of Substituent Effects
- 4-Chlorophenyl Group : emphasizes that para-substitution (e.g., chlorine) enhances antibacterial activity in oxadiazoles. This suggests the target compound’s 4-chlorophenyl group may similarly optimize bioactivity .
- Thiazoline-Thio Moiety: Compared to saturated thiazolidinones (), the dihydrothiazoline’s partial unsaturation could increase metabolic stability or alter target binding.
- Contrast with Flavor Compounds : The absence of an acetyl group (as in 2-acetyl-2-thiazoline) and the addition of a chlorophenyl group likely shift the target compound’s applications from flavor chemistry to therapeutic uses .
Biological Activity
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- (CAS Registry Number: 29926-41-8) is a thiazole-derived compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₅H₇NOS
- Molecular Weight : 129.180 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]ethanone
- Other Names : 2-Acetylthiazoline, 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone
The compound features a thiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The following table summarizes the activity of Ethanone and related thiazole compounds against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone, 1-(4-chlorophenyl)-2-thiazolyl | Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL | |
| Bacillus subtilis | 12.5 µg/mL | |
| Pseudomonas aeruginosa | 6.25 µg/mL |
Ethanone has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied. In vitro studies have demonstrated that Ethanone exhibits cytotoxic effects against several cancer cell lines. The following findings highlight its efficacy:
- Cell Lines Tested : HCT116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer).
- IC50 Values : Ethanone showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high efficacy compared to standard chemotherapeutic agents such as cisplatin .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like Ethanone can be influenced by structural modifications. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring enhances antimicrobial activity.
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to variations in potency against specific pathogens or cancer cells .
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives for their biological activities:
- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole-based compounds and evaluated their antibacterial activity against common pathogens. Results indicated that compounds with additional alkyl substitutions exhibited enhanced activity .
- Anticancer Screening : Another investigation focused on the anticancer potential of thiazole derivatives, revealing that those with halogen substitutions demonstrated superior cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
